8-Amino-2-naphthalenesulfonic acid

Catalog No.
S599813
CAS No.
119-28-8
M.F
C10H9NO3S
M. Wt
223.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Amino-2-naphthalenesulfonic acid

CAS Number

119-28-8

Product Name

8-Amino-2-naphthalenesulfonic acid

IUPAC Name

8-aminonaphthalene-2-sulfonic acid

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,11H2,(H,12,13,14)

InChI Key

QEZZCWMQXHXAFG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N

Synonyms

Cleve's acid

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N

Synthesis of Functional Materials:

  • Fe3O4/sulfonated polyaniline composite: 8-Amino-2-naphthalenesulfonic acid acts as a reactant in the synthesis of Fe3O4/sulfonated polyaniline composite material. This composite material exhibits enhanced electrochromic properties, making it potentially useful in developing smart windows and displays. Source: Sigma-Aldrich:

Organic Synthesis:

  • Strychnine-8-ammonio-2-naphthalenesulfonate crystals: 8-Amino-2-naphthalenesulfonic acid plays a role in the preparation of prismatic crystals of strychnine-8-ammonio-2-naphthalenesulfonate. These crystals find potential applications in X-ray crystallography studies. Source: Sigma-Aldrich:
  • Nile blue analogs: 8-Amino-2-naphthalenesulfonic acid serves as a starting material for the synthesis of 5-amino-9-dialkylamino benzo[a]phenoxazine dyes, also known as Nile blue analogs. These fluorescent dyes have applications in cell biology research, particularly for staining mitochondria in live and fixed cells. Source: Sigma-Aldrich:

8-Amino-2-naphthalenesulfonic acid, also known as 1,7-Cleve's acid, is an organic compound with the molecular formula C10H9NO3SC_{10}H_{9}NO_{3}S and a molecular weight of approximately 223.25 g/mol. This compound is characterized by its sulfonic acid group (-SO₃H) and an amino group (-NH₂) attached to a naphthalene ring, specifically at the 2 and 8 positions, respectively. It appears as a white to grayish powder or crystalline solid and is soluble in water, making it useful in various chemical applications .

Due to its functional groups:

  • Acid-Base Reactions: The sulfonic acid group can donate protons, making the compound behave as a weak acid.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents on the naphthalene ring.
  • Coupling Reactions: It is often used in diazotization reactions followed by coupling with aromatic compounds to produce azo dyes, which are significant in dye chemistry.

Several methods are employed to synthesize 8-amino-2-naphthalenesulfonic acid:

  • Nitration and Reduction: Naphthalene can be nitrated to form nitronaphthalene, which is subsequently reduced to yield the amino group.
  • Sulfonation: The introduction of the sulfonic acid group can be achieved through sulfonation reactions using sulfur trioxide or concentrated sulfuric acid.
  • Direct Amination: Starting from naphthalene sulfonic acids, amination can be performed under controlled conditions to introduce the amino group .

8-Amino-2-naphthalenesulfonic acid has several applications across different fields:

  • Dye Manufacturing: It serves as a precursor for azo dyes due to its ability to form stable azo bonds.
  • Biochemical Research: Utilized as a reagent in various biochemical assays and protein studies.
  • Analytical Chemistry: Employed in spectrophotometric methods for quantifying certain analytes due to its chromophoric properties .

Interaction studies involving 8-amino-2-naphthalenesulfonic acid focus on its reactivity with other compounds. It has been found to interact with metal ions, forming complexes that may have applications in catalysis or sensor technology. Furthermore, its interactions with biological macromolecules like proteins are crucial for understanding its role in biochemical assays .

Several compounds share structural similarities with 8-amino-2-naphthalenesulfonic acid. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-NaphthylamineC₁₀H₉NContains only an amino group; lacks sulfonic acid.
2-Naphthalenesulfonic acidC₁₀H₉O₃SSulfonated at different position; lacks amino group.
4-Amino-3-hydroxybenzenesulfonic acidC₇H₉NO₃SContains hydroxyl group; differs in aromatic structure.

While all these compounds contain either amino or sulfonic groups, 8-amino-2-naphthalenesulfonic acid is unique due to its specific positioning of these groups on the naphthalene ring, which influences its chemical reactivity and applications significantly .

XLogP3

1.2

Appearance

Powder

UNII

21QEG50798

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 47 of 49 companies with hazard statement code(s):;
H314 (91.49%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

119-28-8

Wikipedia

1,7-cleve'S acid

General Manufacturing Information

2-Naphthalenesulfonic acid, 8-amino-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types